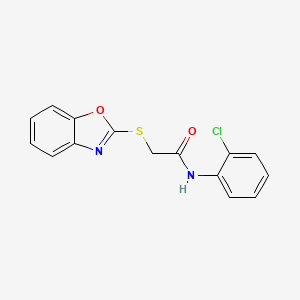

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide

Description

Properties

CAS No. |

86109-54-8 |

|---|---|

Molecular Formula |

C15H11ClN2O2S |

Molecular Weight |

318.8 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide |

InChI |

InChI=1S/C15H11ClN2O2S/c16-10-5-1-2-6-11(10)17-14(19)9-21-15-18-12-7-3-4-8-13(12)20-15/h1-8H,9H2,(H,17,19) |

InChI Key |

NZZHRBQXFHVPBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide typically involves the following steps:

Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzoxazole derivative with thiol-containing reagents.

Acetamide Formation: The final step involves the acylation of the benzoxazole-sulfanyl intermediate with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the benzoxazole ring or the chlorophenylacetamide moiety.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzoxazole derivatives.

Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the sulfanyl group may interact with thiol-containing enzymes. The chlorophenylacetamide moiety can enhance the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

*Estimated based on analog in .

Key Observations:

Heterocycle Influence :

- Benzoxazole (target compound) vs. benzothiazole (EP 3,348,550A1 analogs): Benzothiazole derivatives often exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects, whereas benzoxazole may offer better hydrogen-bonding capacity .

- Thiadiazole derivatives () introduce a reactive mercapto group (-SH), enabling disulfide bond formation or metal coordination, which is absent in the target compound.

Substituent Effects :

- Electron-withdrawing groups (e.g., -CF3, -Cl) on the phenyl ring enhance lipophilicity and binding to hydrophobic pockets. For example, the trifluoromethyl group in N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(2-chlorophenyl)acetamide improves resistance to oxidative degradation .

- Electron-donating groups (e.g., -CH3 in ) increase solubility but may reduce target affinity.

Crystallographic and Computational Data

- The benzothiazole analog in was resolved via single-crystal X-ray diffraction (R factor = 0.048), confirming planar geometry and intermolecular hydrogen bonding, which may guide co-crystallization studies for the target compound .

- Computational modeling of the target compound (based on ) predicts a hydrogen bond donor count of 1 and acceptor count of 6, indicating moderate polarity suitable for blood-brain barrier penetration .

Biological Activity

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-chlorophenyl)acetamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. The presence of the benzoxazole moiety, a sulfenyl group, and a chlorophenyl substituent contributes to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula for this compound is C15H11ClN2O2S, with a molecular weight of approximately 318.78 g/mol. The compound features a benzoxazole ring system known for its bioactive properties, particularly in medicinal applications.

Antimicrobial Activity

Research indicates that compounds with benzoxazole derivatives exhibit varying degrees of antimicrobial activity. In a study involving related benzoxazole compounds, it was found that:

- Antibacterial Activity : The compound showed selective action against Gram-positive bacteria such as Bacillus subtilis, while exhibiting lower activity against Gram-negative strains like Escherichia coli .

- Antifungal Properties : Some derivatives demonstrated antifungal effects against pathogens like Candida albicans .

Anticancer Activity

Several studies have explored the cytotoxic effects of benzoxazole derivatives on cancer cells. The following findings are noteworthy:

- Selectivity Against Cancer Cells : Certain derivatives were noted to be more toxic to cancer cells compared to normal cells. For instance, compounds similar to this compound were effective against various cancer cell lines including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .

- Mechanism of Action : The anticancer properties may be linked to the ability of these compounds to interfere with cellular processes such as apoptosis and cell cycle regulation.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzoxazole derivatives. Modifications in substituents can significantly affect their efficacy. For example:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methoxyphenyl)acetamide | Structure | Contains a methoxy group which may influence solubility and reactivity. |

| 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(3-chlorophenyl)acetamide | Structure | Features a thiazole ring instead of benzoxazole, affecting biological activity. |

| N-(4-fluorophenyl)benzamide | Structure | Lacks the sulfur component but shares similar amide characteristics. |

Case Studies

- Anticancer Screening : A comparative study highlighted that certain benzoxazole derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting their potential as lead compounds for further development .

- Antimicrobial Evaluation : In another study focusing on antimicrobial properties, several derivatives were screened for their ability to inhibit bacterial growth. The results indicated that specific structural modifications enhanced antibacterial potency .

Q & A

Q. Basic

- Nuclear magnetic resonance (NMR) : H and C NMR identify proton environments and confirm substituent positions (e.g., benzoxazole and chlorophenyl groups) .

- X-ray crystallography : Single-crystal analysis resolves bond lengths and angles, with software like SHELXL refining structural models .

- Fourier-transform infrared spectroscopy (FTIR) : Validates functional groups (e.g., C=O at ~1650 cm) .

How are discrepancies in crystallographic data resolved during structural analysis?

Advanced

Discrepancies arise from disordered atoms or non-covalent interactions (e.g., hydrogen bonds). Strategies include:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., H-bonding, π-π stacking) to validate packing arrangements .

- Twinned data refinement : SHELXL’s TWIN command corrects for crystal twinning, common in flexible acetamide derivatives .

- Comparative database surveys : Cross-referencing with similar structures (e.g., Cambridge Structural Database) identifies atypical bond lengths or angles .

What in vitro assays evaluate the biological activity of this compound?

Q. Basic

- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorometric or colorimetric substrates .

- Antimicrobial testing : Broth microdilution assays determine minimum inhibitory concentrations (MICs) against bacterial/fungal strains .

- Cytotoxicity screening : MTT assays on cell lines (e.g., HeLa, MCF-7) assess anticancer potential .

How do structure-activity relationship (SAR) studies guide compound modification?

Q. Advanced

- Substituent variation : Introducing electron-withdrawing groups (e.g., -CF) on the benzoxazole ring enhances binding to hydrophobic enzyme pockets .

- Docking simulations : Tools like AutoDock predict interactions with biological targets (e.g., T-type calcium channels), guiding rational design .

- Pharmacophore modeling : Identifies critical moieties (e.g., sulfanyl group) for activity, as seen in analogs with improved IC values .

What parameters are critical in stability studies for this compound?

Q. Basic

- Storage conditions : Assess degradation under varying temperatures (4°C–40°C), humidity (40–75% RH), and light exposure .

- Analytical methods : HPLC-MS monitors degradation products, while powder X-ray diffraction (PXRD) tracks polymorphic changes .

- Forced degradation : Acid/alkali hydrolysis, oxidation (HO), and photolysis identify labile functional groups .

How can computational methods predict reactivity and electronic properties?

Q. Advanced

- Density functional theory (DFT) : B3LYP/6-31G(d) models calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic attack sites .

- Molecular electrostatic potential (MESP) : Maps charge distribution, highlighting regions prone to electrophilic interactions (e.g., chlorophenyl group) .

- Molecular dynamics (MD) : Simulates solvation effects and conformational stability in biological environments .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.